(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Description
(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16674822 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study detailed the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various compounds with potential antimicrobial activity. This research underscores the versatility of pyrazole derivatives in pharmaceutical chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Studies on Fused Pyrazoles
Another study synthesized ethylacetoacetate and nicotinohydrazide derivatives, yielding compounds evaluated for antimicrobial and antiviral testing. This highlights the potential of pyrazole-based compounds in developing new therapeutics (Joshi et al., 2010).
Coordination Complexes and Chemical Stability
Research into iron(II) and cobalt(II) complexes of tris-azinyl analogs, including pyrazine derivatives, provides insights into their electronic structures and stability. Such complexes are pivotal in catalysis and materials science (Cook, Tuna, & Halcrow, 2013).
Analgesic Studies
A study on the synthesis of 2-pyrazolines explored their analgesic activity, comparing them to standard drugs. This research indicates the potential of pyrazoline derivatives in pain management (Sridhar & Rajendraprasad, 2012).
Green Synthesis and Antibacterial Activity
Research on the green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone demonstrated notable antibacterial activity. This study showcases the environmental benefits and pharmaceutical potential of such compounds (Khan et al., 2014).
Properties
IUPAC Name |
(4aS,7aR)-1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-27(26)16-20-21(17-27)24(15-19-10-4-5-11-22-19)14-13-23(20)12-6-9-18-7-2-1-3-8-18/h1-11,20-21H,12-17H2/b9-6+/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKMCGRJWMGFO-AWTHQZBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC=CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1C/C=C/C3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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